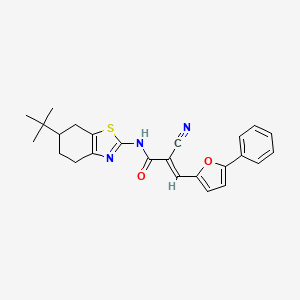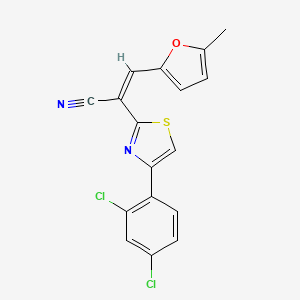
(Z)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile” is a chemical compound that contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of “(Z)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile” includes a thiazole ring, which consists of sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving it aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “(Z)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile”, can undergo various chemical reactions due to the reactive positions on the thiazole ring . These reactions may include donor–acceptor, nucleophilic, and oxidation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been explored in the context of synthesizing new chemical entities with potential applications in various fields. For instance, research involving the reduction of related acrylonitriles has demonstrated methods to produce derivatives with potential applications in material science and pharmacology (Frolov et al., 2005). Additionally, studies on the synthesis of heteroarylacrylonitriles have shown that these compounds can exhibit significant in vitro cytotoxic potency against various human cancer cell lines, indicating their potential in cancer research (Sa̧czewski et al., 2004).
Herbicidal Activity
The synthesis of related 2-cyanoacrylates has shown that compounds in this class can display potent herbicidal activities, suggesting applications in agriculture for the control of weeds. Specific substituents at particular positions of the acrylate structure were found to be essential for high herbicidal activity (Wang et al., 2004).
Photophysical Properties
Research on the design and synthesis of fluorescent thiazoles based on a similar acrylonitrile core has demonstrated the potential of these compounds in the development of new fluorescent materials. These materials exhibited a wide range of colors and intensities, depending on the substituents, and showed promising applications in bioimaging and as fluorescent markers due to their good penetration into living cells (Eltyshev et al., 2021).
Nonlinear Optical Limiting
Thiophene dyes, including those with structural similarities to the compound , have been investigated for their nonlinear optical limiting properties. These studies aim to develop materials that can protect human eyes and optical sensors from high-intensity light sources, indicating potential applications in optical communications and photonic devices (Anandan et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-11(8-20)17-21-16(9-23-17)14-5-3-12(18)7-15(14)19/h2-7,9H,1H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZIWNXEANUHCB-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

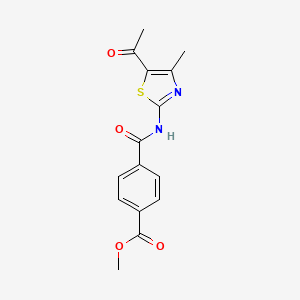
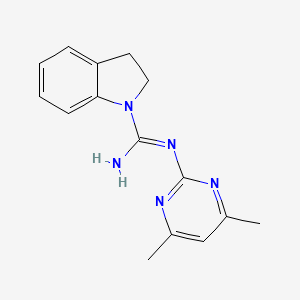
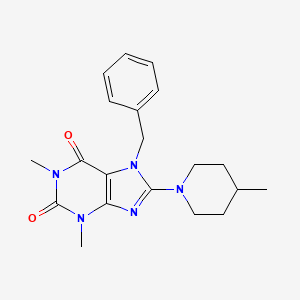
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)

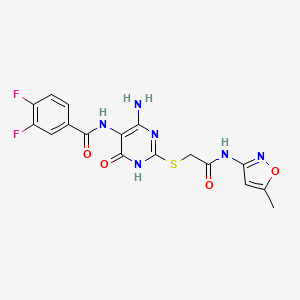



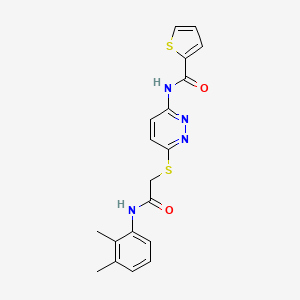
![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)

![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)
